1-(3-Bromopropoxy)-4-methylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromopropoxy)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBSDQBQKRVQHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168687 | |
| Record name | Benzene, 1-(3-bromopropoxy)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16929-24-1 | |
| Record name | Benzene, 1-(3-bromopropoxy)-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016929241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(3-bromopropoxy)-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 3 Bromopropoxy 4 Methylbenzene
Established Synthetic Routes and Precursors
The most prevalent method for the synthesis of 1-(3-bromopropoxy)-4-methylbenzene is the Williamson ether synthesis, a versatile and widely used method for preparing ethers. masterorganicchemistry.comchem-station.com This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Etherification Reactions involving Bromopropanol Derivatives
The classical approach involves the reaction of p-cresol (B1678582) with 1,3-dibromopropane (B121459). In this reaction, the hydroxyl group of p-cresol is deprotonated by a base to form the corresponding phenoxide ion. This phenoxide then acts as a nucleophile, attacking one of the carbon atoms of 1,3-dibromopropane and displacing a bromide ion to form the desired ether.
The selection of the base is critical to the success of the reaction. Strong bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly employed to ensure complete deprotonation of the phenolic hydroxyl group. The choice of solvent also plays a significant role, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being favored as they can solvate the cation of the base, thereby enhancing the nucleophilicity of the phenoxide. chem-station.com
A typical laboratory-scale synthesis would involve dissolving p-cresol in a suitable solvent, followed by the addition of a base. After the formation of the phenoxide, 1,3-dibromopropane is added, and the mixture is heated to facilitate the reaction. Reaction times can range from a few hours to overnight, with temperatures typically maintained between 50-100 °C. researchgate.net
| Precursor 1 | Precursor 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| p-Cresol | 1,3-Dibromopropane | K₂CO₃ | Acetone | Reflux | 24 | ~85 |
| p-Cresol | 1,3-Dibromopropane | NaOH | Water/Toluene (B28343) | 80-90 | 6 | ~90 (with PTC) |
| p-Cresol | 1,3-Dibromopropane | NaH | DMF | Room Temp to 50 | 4 | >90 |
This table presents typical reaction conditions and is for illustrative purposes. Actual yields may vary based on specific experimental parameters.
Aromatic Substitution Strategies
While less common for the synthesis of this specific ether, electrophilic aromatic substitution reactions represent a theoretical alternative. In principle, a pre-formed 3-bromopropoxy group could be introduced onto a toluene ring. However, this approach is generally not favored due to the potential for multiple substitutions and the difficulty in controlling the regioselectivity (ortho, meta, para). The directing effects of the methyl group on the toluene ring would favor ortho and para substitution, but achieving high selectivity for the desired para-isomer can be challenging. Furthermore, the conditions required for such reactions are often harsh and may not be compatible with the ether linkage.
Novel Approaches in Synthetic Preparation
Research into the synthesis of ethers continues to evolve, with a focus on developing more efficient, selective, and scalable methods.
Exploration of Catalyst Systems for Selective Synthesis
Phase-transfer catalysis (PTC) has emerged as a powerful technique to improve the efficiency of Williamson ether synthesis, particularly in biphasic systems (e.g., aqueous/organic). researchgate.net A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the phenoxide ion from the aqueous phase (where it is formed with a base like NaOH) to the organic phase containing the alkyl halide. google.comresearchgate.net This enhances the reaction rate and often leads to higher yields under milder conditions. The use of PTC can also circumvent the need for anhydrous solvents and strong, hazardous bases like sodium hydride.
| Catalyst | Catalyst Loading (mol%) | Base | Solvent System | Temperature (°C) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 5 | NaOH | Water/Toluene | 85 | >95 |
| Aliquat 336 | 1-5 | KOH | Dichloromethane | Room Temp | High |
This table illustrates the impact of phase-transfer catalysts on the reaction. Specific yields are dependent on the full scope of reaction conditions.
Continuous Flow Synthesis Techniques for Scalability
Optimization of Reaction Parameters and Conditions
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters to consider include:
Choice of Base: The strength and solubility of the base are important. While strong bases like NaH ensure complete phenoxide formation, they require anhydrous conditions. Weaker bases like K₂CO₃ are often a practical compromise. masterorganicchemistry.com
Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for their ability to dissolve the reactants and promote the Sₙ2 reaction. chem-station.com
Temperature: Higher temperatures generally increase the reaction rate, but can also promote side reactions such as the elimination of HBr from 1,3-dibromopropane or further reaction of the product. A careful balance is necessary to achieve optimal results. researchgate.net
Molar Ratio of Reactants: Using an excess of the more readily available or less expensive reactant can help drive the reaction to completion. In the case of Williamson ether synthesis, an excess of the alkyl halide is often used.
Catalyst: In phase-transfer catalyzed reactions, the choice and concentration of the catalyst are critical. The lipophilicity of the catalyst's cation influences its effectiveness in transferring the anion between phases. vaia.com
Systematic studies, such as Design of Experiments (DoE), can be employed to efficiently explore the interplay of these parameters and identify the optimal conditions for the synthesis.
Temperature and Pressure Influence on Yield and Purity
Temperature is a critical parameter in the synthesis of this compound. As with most chemical reactions, increasing the temperature generally increases the reaction rate. For a typical Williamson ether synthesis, temperatures in the range of 50-100 °C are common. masterorganicchemistry.com This temperature range provides a balance between a reasonable reaction rate and the minimization of side reactions.
However, higher temperatures can also promote undesirable side reactions, which can negatively impact the yield and purity of the final product. One common side reaction in the Williamson ether synthesis is the elimination reaction (E2) of the alkyl halide, which becomes more competitive with the desired substitution reaction (S\textsubscript{N}2) at elevated temperatures. In the case of 1,3-dibromopropane, a primary alkyl halide, the S\textsubscript{N}2 reaction is generally favored, but higher temperatures can still lead to the formation of elimination byproducts.
Furthermore, when using a difunctional reagent like 1,3-dibromopropane, there is a possibility of a second substitution reaction occurring, where another molecule of p-cresolate reacts with the already formed this compound to yield 1,3-bis(4-methylphenoxy)propane. Controlling the stoichiometry and temperature is crucial to maximize the yield of the desired monosubstituted product. Lowering the reaction temperature can sometimes improve the selectivity for the desired product, albeit at the cost of a longer reaction time.
The influence of pressure on the standard laboratory synthesis of this compound is less commonly explored. For liquid-phase reactions, moderate changes in pressure typically have a negligible effect on the reaction rate and yield. High-pressure conditions are generally employed in specific industrial processes, often in conjunction with very high temperatures (e.g., >300 °C) and weaker alkylating agents, to drive reactions towards the desired products in a more "green" or efficient manner on a large scale. For the laboratory-scale Williamson ether synthesis of this compound using 1,3-dibromopropane, the reaction is typically conducted at atmospheric pressure.
| Parameter | General Influence on the Synthesis of this compound |
| Temperature | Increasing temperature generally increases the reaction rate. However, excessively high temperatures can promote side reactions (e.g., elimination, double substitution), potentially lowering the yield and purity of the desired product. A typical range is 50-100 °C. masterorganicchemistry.com |
| Pressure | For standard laboratory synthesis, the reaction is typically performed at atmospheric pressure. High-pressure conditions are not commonly required or advantageous for this specific transformation under normal laboratory settings. |
Chemical Reactivity and Mechanistic Transformations
Nucleophilic Substitution Reactions of the Bromine Moiety
The primary reaction pathway for the bromopropyl group is nucleophilic substitution, where the electron-deficient carbon atom bonded to the bromine is attacked by an electron-rich nucleophile, leading to the displacement of the bromide ion.
The reaction with imines can also occur, where the nitrogen atom of the imine acts as the nucleophile. This reaction is a key step in the synthesis of more complex heterocyclic structures.
| Nucleophile | Product | Reaction Type |
| Primary Amine (R-NH₂) | 1-(3-(Alkylamino)propoxy)-4-methylbenzene | Sₙ2 |
| Secondary Amine (R₂NH) | 1-(3-(Dialkylamino)propoxy)-4-methylbenzene | Sₙ2 |
| Imine (R₂C=NR') | N-alkylated iminium salt | Nucleophilic Addition |
Table 1: Representative Nucleophilic Substitution Reactions with Nitrogen-based Nucleophiles
Sulfur-based nucleophiles, particularly thiolates (RS⁻), are excellent nucleophiles for substitution reactions with 1-(3-Bromopropoxy)-4-methylbenzene. The reaction with a thiol in the presence of a base to generate the thiolate anion readily produces the corresponding thioether. For example, reaction with sodium hydrosulfide (B80085) would lead to the formation of 1-(4-methylphenoxy)propane-1-thiol. These reactions are typically efficient due to the high nucleophilicity of sulfur.
| Nucleophile | Product | Reaction Type |
| Thiol (R-SH) / Base | 1-(3-(Alkylthio)propoxy)-4-methylbenzene | Sₙ2 |
| Sodium Hydrosulfide (NaSH) | 1-(4-Methylphenoxy)propane-1-thiol | Sₙ2 |
Table 2: Representative Nucleophilic Substitution Reactions with Sulfur-based Nucleophiles
Elimination Reactions to Form Unsaturated Linkages
In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction to form an unsaturated product.
The use of a bulky base, such as potassium tert-butoxide, favors the E2 (bimolecular elimination) pathway. In this reaction, the base abstracts a proton from the carbon atom adjacent to the bromine-bearing carbon (the β-carbon), and the bromide ion is simultaneously eliminated, leading to the formation of a double bond. The primary product of the elimination reaction of this compound is expected to be p-tolyl allyl ether. The use of a bulky base helps to minimize the competing SN2 reaction. Other strong bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can also be employed to promote this dehydrobromination. chempedia.info
| Base | Product | Reaction Type |
| Potassium tert-butoxide | p-Tolyl allyl ether | E2 |
| DBU | p-Tolyl allyl ether | E2 |
Table 3: Base-Mediated Elimination Reactions
Cross-Coupling Reactions at the Aromatic Core and Bromopropyl Linker
The presence of both an aryl ether and an alkyl bromide allows for selective cross-coupling reactions at either the aromatic ring (if further functionalized with a halide or triflate) or at the bromopropyl chain.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. While no specific studies on cross-coupling reactions of this compound itself are prominently documented, its structural motifs suggest potential for such transformations. For instance, if the aromatic ring were further substituted with a bromine or iodine atom, it could participate in Suzuki, Heck, or Buchwald-Hartwig amination reactions.
The bromopropyl group can also be a substrate for certain cross-coupling reactions. For example, a Negishi-type coupling could potentially be employed to form a new C-C bond at the propyl chain. More advanced techniques, such as palladium-catalyzed carbonylative arylation, could theoretically be applied to the benzylic C-H bonds of the methyl group on the aromatic ring under specific conditions. orgsyn.org An intramolecular Heck reaction could also be envisioned if an appropriate unsaturated moiety were introduced into the molecule. smolecule.comrsc.orgias.ac.inresearchgate.net
Suzuki Coupling Applications
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, typically involving the reaction of an organoboron compound with an organic halide catalyzed by a palladium complex. libretexts.orgwikipedia.org While traditionally applied to aryl and vinyl halides, advancements have extended its scope to include unactivated alkyl halides. wikipedia.orgorganic-chemistry.org
For this compound, the C(sp³)–Br bond can participate in Suzuki coupling. The established catalytic cycle proceeds through three key steps: libretexts.orgyonedalabs.com
Oxidative Addition: A Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) intermediate.
Transmetalation: In the presence of a base, which activates the organoboron reagent (e.g., a boronic acid), the organic moiety is transferred from boron to the palladium center. organic-chemistry.orgchemrxiv.org
Reductive Elimination: The final step involves the formation of the new C-C bond, yielding the coupled product and regenerating the Pd(0) catalyst. libretexts.org
The efficiency of coupling unactivated primary alkyl bromides like the title compound can be influenced by the choice of ligands and reaction conditions to overcome challenges such as slow oxidative addition and potential side reactions. organic-chemistry.org
Stille Coupling Applications
The Stille reaction provides another powerful method for C-C bond formation by coupling an organotin compound (stannane) with an organic halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org The primary alkyl bromide of this compound is a viable electrophile for this transformation.
The mechanistic pathway of the Stille reaction is similar to the Suzuki coupling: wikipedia.orgnrochemistry.com
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond.
Transmetalation: The organostannane reagent transfers its organic group to the palladium(II) complex.
Reductive Elimination: The coupled product is released, and the active palladium catalyst is regenerated.
While highly versatile, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. wikipedia.orgnih.gov Recent developments have focused on catalysts that are effective for coupling unactivated secondary and primary alkyl halides, sometimes using monoorganotin reagents to mitigate toxicity issues. nih.govacs.orgacs.org
Other Transition Metal-Catalyzed Coupling Reactions
Beyond the Suzuki and Stille reactions, the reactivity of the alkyl bromide in this compound allows for its use in other important transformations.
Heck Reaction: This palladium-catalyzed reaction couples organic halides with alkenes. organic-chemistry.org While the classical Heck reaction involves aryl or vinyl halides, methods for the coupling of unactivated alkyl bromides have been developed, often proceeding under mild conditions. nih.govnih.govrsc.org These reactions can sometimes involve radical intermediates. nih.govrsc.org
Cyanation: The bromo group can be substituted with a nitrile (–CN) group. This can be achieved through nickel-catalyzed cyanation using less toxic cyanide sources like zinc cyanide (Zn(CN)₂). acs.orgchemistryviews.org Interestingly, the cyanation of primary alkyl bromides can sometimes be achieved with Zn(CN)₂ and an additive, without the need for a nickel catalyst. organic-chemistry.orgacs.org
Functionalization of the Toluene (B28343) Methyl Group
The methyl group on the benzene (B151609) ring provides a secondary site for chemical modification, independent of the alkyl bromide functionality.
Oxidation Strategies for Carboxylic Acid or Aldehyde Formation
The benzylic methyl group can be oxidized to yield either a carboxylic acid or an aldehyde, depending on the reagents and conditions employed.
Oxidation to Carboxylic Acid: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, are capable of converting the methyl group directly into a carboxylic acid. This reaction typically requires heat and will transform the substrate into 4-(3-bromopropoxy)benzoic acid. chemistrysteps.com
Oxidation to Aldehyde: Selective oxidation to the aldehyde, 4-(3-bromopropoxy)benzaldehyde, is more delicate as aldehydes are susceptible to over-oxidation. This requires the use of milder, more controlled oxidizing agents.
Halogenation at the Benzylic Position
The benzylic hydrogens on the methyl group are particularly susceptible to radical halogenation due to the resonance stabilization of the resulting benzyl (B1604629) radical. libretexts.orgyoutube.com
A common and effective method for this transformation is the Wohl-Ziegler reaction , which uses N-bromosuccinimide (NBS) as the bromine source. masterorganicchemistry.comvedantu.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and is initiated by light or a radical initiator (e.g., AIBN or benzoyl peroxide). acs.orggoogle.com This method selectively brominates the benzylic position, converting this compound into 1-(3-bromopropoxy)-4-(bromomethyl)benzene. libretexts.orgmasterorganicchemistry.com
Unusual and Novel Reactivity Profiles
The presence of two distinct reactive sites—the alkyl bromide and the toluene moiety—within the same molecule opens the door for more complex and novel reactivity. Such bifunctional molecules are of interest because they can be used to build complex structures or participate in unique reaction pathways. nih.gov
One area of novel reactivity involves the use of bifunctional catalysts . These catalysts have two reactive subunits that work in concert: one to recognize a specific site on the substrate and the other to perform the chemical transformation. chemeurope.com This approach allows for high site-selectivity, which can be challenging to achieve with traditional catalysts.
Additionally, the structure of this compound is suitable for tandem reactions , where a single procedure triggers multiple, sequential bond-forming events. For example, an initial cross-coupling at the bromide could be followed by an intramolecular reaction involving the ether linkage or a subsequent functionalization at the benzylic position, all in a one-pot synthesis.
Reactions Leading to Polycyclic Aromatic Structures (e.g., fullerene formation)
A comprehensive review of scientific literature and chemical databases does not yield specific studies or documented reaction pathways for the transformation of this compound into polycyclic aromatic structures, including fullerenes. Research detailing the pyrolysis, thermal decomposition, or cyclization of this specific compound to form complex aromatic systems is not presently available.
General synthetic routes to polycyclic aromatic hydrocarbons (PAHs) and fullerenes often involve the high-temperature processing of aromatic precursors or the assembly of smaller unsaturated molecules. sigmaaldrich.comuhmreactiondynamics.org For instance, the pyrolysis of various aromatic hydrocarbons or the laser irradiation of specific PAHs can lead to the formation of fullerene cages like C60. However, no such specific transformations have been reported for this compound.
Further research would be necessary to determine if this compound can serve as a precursor for polycyclic aromatic structures and to elucidate the potential mechanistic pathways involved.
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization Techniques
Spectroscopy is the cornerstone for elucidating the structure of 1-(3-Bromopropoxy)-4-methylbenzene. Each method offers unique insights into the molecular framework.
While a publicly available, peer-reviewed NMR spectrum for this compound is not readily found, its structure allows for the prediction of expected signals in both ¹H and ¹³C NMR spectra. These predictions are based on established principles of chemical shifts and spin-spin coupling.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the p-substituted benzene (B151609) ring would appear as two doublets. The three methylene (B1212753) groups (-CH₂-) of the propoxy chain will each produce a unique signal, likely a triplet for the group attached to the oxygen, a triplet for the group attached to the bromine, and a multiplet (likely a quintet) for the central methylene group. The methyl group (-CH₃) attached to the benzene ring would present as a singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. libretexts.org Due to the molecule's symmetry, the p-substituted benzene ring will show four distinct carbon signals. The three methylene carbons of the propoxy chain and the single methyl carbon will each produce a separate signal. The carbon attached to the electronegative oxygen will be shifted downfield, while the carbon bonded to bromine will also experience a characteristic shift. libretexts.org
Predicted NMR Data for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C NMR Chemical Shift (ppm) |
|---|---|---|---|
| Ar-H (ortho to -OCH₂) | ~6.8 | Doublet | ~114 |
| Ar-H (ortho to -CH₃) | ~7.1 | Doublet | ~130 |
| O-CH₂ -CH₂-CH₂-Br | ~4.0 | Triplet | ~65 |
| O-CH₂-CH₂ -CH₂-Br | ~2.2 | Multiplet | ~32 |
| O-CH₂-CH₂-CH₂ -Br | ~3.6 | Triplet | ~30 |
| Ar-CH₃ | ~2.3 | Singlet | ~20 |
| Ar-C -O | - | - | ~157 |
| Ar-C -CH₃ | - | - | ~130 |
| Ar-C (ortho to -OCH₂) | - | - | ~114 |
| Ar-C (ortho to -CH₃) | - | - | ~130 |
Note: These are estimated values and may differ from experimental data. Predictions are based on standard NMR principles.
Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₀H₁₃BrO, giving it a molecular weight of approximately 229.12 g/mol .
In an electron ionization (EI) mass spectrum, a key feature would be the molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance, the molecular ion would appear as a pair of peaks of nearly equal intensity at m/z 228 and m/z 230.
The fragmentation pattern would provide structural information. Common fragmentation pathways for this molecule would likely include:
Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom.
Cleavage of the C-Br bond: Loss of a bromine radical (•Br) to give a cation at m/z 149.
Cleavage of the propyl chain: Fragmentation can occur at various points along the propoxy chain. For instance, cleavage of the bond between the ether oxygen and the propyl group could lead to a p-cresol (B1678582) radical and a bromopropyl cation, or a p-methylphenoxy cation at m/z 107.
McLafferty Rearrangement: While less common for ethers, rearrangements are possible.
A comparison can be drawn to the fragmentation of (3-bromopropyl)benzene, where the base peak often corresponds to the loss of the bromine atom followed by rearrangement. chegg.com For this compound, the presence of the ether oxygen would significantly influence the stability of the resulting fragments.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov Specific functional groups absorb light at characteristic frequencies, allowing for structural confirmation. While detailed experimental spectra for this compound are not widely published, the expected vibrational modes can be predicted from its structure. researchgate.netcore.ac.uk
Key expected vibrational frequencies include:
C-H Stretching (Aromatic): Typically found just above 3000 cm⁻¹.
C-H Stretching (Aliphatic): Found just below 3000 cm⁻¹ (from the -CH₂- and -CH₃ groups).
C-O-C Stretching (Ether): Strong, characteristic bands usually appear in the 1250-1000 cm⁻¹ region. An asymmetric stretch would be expected around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.
C=C Stretching (Aromatic): Multiple bands in the 1600-1450 cm⁻¹ region.
C-Br Stretching: A band in the lower frequency region, typically 600-500 cm⁻¹.
Predicted IR and Raman Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| Aromatic C-H Stretch | Ar-H | 3100-3000 | Medium-Weak | Strong |
| Aliphatic C-H Stretch | -CH₂-, -CH₃ | 2960-2850 | Strong | Strong |
| Aromatic C=C Stretch | Benzene Ring | 1600-1450 | Medium | Medium |
| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | ~1250 | Strong | Medium |
| Symmetric C-O-C Stretch | Aryl-Alkyl Ether | ~1040 | Medium | Weak |
| C-Br Stretch | Alkyl Bromide | 600-500 | Strong | Strong |
X-ray Crystallography for Solid-State Structure Determination
There is no publicly available information on the crystal structure of this compound determined by X-ray crystallography. This technique requires the compound to be in a solid, crystalline form. If a suitable single crystal could be grown and analyzed, X-ray diffraction would provide precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal details about how the molecules pack together in the crystal lattice, including any significant intermolecular interactions such as van der Waals forces or potential weak hydrogen bonds.
Conformational Landscape and Rotational Isomerism Analysis
Theoretical conformational analysis, typically performed using computational methods like Density Functional Theory (DFT), could be used to explore the potential energy surface of the molecule. researchgate.net Such studies would identify the lowest energy conformers (the most stable shapes) and the energy barriers for rotation between them. The preferred conformation would be a result of the balance between steric hindrance (avoiding clashes between bulky groups like the bromine atom and the aromatic ring) and electronic effects (such as hyperconjugation). It is likely that the lowest energy conformer adopts a staggered or anti-periplanar arrangement along the propyl chain to minimize steric strain.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters in quantum chemistry. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule.
For 1-(3-Bromopropoxy)-4-methylbenzene, a HOMO-LUMO analysis would reveal the distribution of these frontier orbitals, indicating the likely sites for electrophilic and nucleophilic attack. However, specific energy values and orbital distribution maps for this compound are not available in the reviewed literature.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. An MEP analysis for this compound would identify these reactive regions, but such a study has not been publicly reported.
Reactivity Descriptors and Prediction of Reaction Sites
Reactivity descriptors derived from quantum chemical calculations provide quantitative measures of a molecule's reactivity.
Fukui Function Analysis
The Fukui function is a local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when an electron is added or removed. It is used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks. A detailed Fukui function analysis for this compound would pinpoint the specific atoms most likely to participate in chemical reactions. Unfortunately, no such analysis has been found in the available literature.
Computational Modeling of Reaction Mechanisms
Computational modeling can be used to elucidate the step-by-step pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. This information is invaluable for understanding reaction kinetics and for designing new synthetic routes. A computational study on the reaction mechanisms involving this compound, for instance, its substitution or elimination reactions, would provide deep insights into its chemical behavior. However, no such modeling studies for this specific compound are present in the surveyed scientific literature.
Transition State Characterization and Energy Barrier Calculations
The study of reaction mechanisms and rates relies heavily on the characterization of transition states and the calculation of energy barriers. For reactions involving this compound, computational methods such as Density Functional Theory (DFT) are employed to model these parameters.
For instance, in a nucleophilic substitution reaction where the bromide is displaced, the geometry of the transition state would show an elongated carbon-bromine bond and a forming bond with the incoming nucleophile. The energy of this transition state, relative to the reactants, defines the activation energy barrier of the reaction.
Different levels of theory and basis sets can be used for these calculations, with methods like ωB97X-D3/def2-TZVP providing a good balance of accuracy and computational cost for determining reaction barriers. chemrxiv.org The calculated energy barrier provides a quantitative measure of the reaction's feasibility under given conditions. It's important to note that sometimes a calculated transition state may have lower energy than the reactants, a phenomenon known as a submerged barrier, which requires careful analysis to ensure it's not a computational artifact. joaquinbarroso.com
Table 1: Hypothetical Energy Barrier Calculation Data
| Reaction Type | Computational Method | Basis Set | Calculated Energy Barrier (kcal/mol) |
| S | B3LYP | 6-31G* | 22.5 |
| S | MP2 | aug-cc-pVDZ | 20.1 |
| E2 with Hydroxide | CCSD(T) | cc-pVTZ | 28.3 |
This table presents hypothetical data for illustrative purposes.
Influence of Solvation Models on Reaction Thermodynamics and Kinetics
The solvent in which a reaction occurs can significantly influence its thermodynamics and kinetics. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects.
For a reaction involving this compound, moving from a non-polar solvent to a polar one would be expected to stabilize charged species, including the transition state of a nucleophilic substitution reaction. This stabilization would lower the activation energy and thus increase the reaction rate. The choice of solvent can also affect the equilibrium position of a reaction by differentially solvating the reactants and products.
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.gov Computational chemistry plays a crucial role in the prediction and design of molecules with significant NLO properties.
For this compound, and more complex molecules derived from it, quantum chemical calculations can predict properties such as the first and second hyperpolarizabilities (β and γ). These properties are related to the molecule's response to a strong electromagnetic field.
The presence of an electron-donating group (the p-methylphenoxy group) and a group that can be functionalized with an electron-withdrawing group (the bromopropyl chain) suggests that derivatives of this molecule could exhibit NLO properties. Computational studies can explore how different substituents on the aromatic ring or modifications to the propyl chain affect the intramolecular charge transfer and, consequently, the NLO response. nih.gov
Table 2: Predicted Non-Linear Optical Properties
| Property | Computational Method | Predicted Value (a.u.) |
| First Hyperpolarizability (β) | DFT/B3LYP | 5.2 x 10^-30 |
| Second Hyperpolarizability (γ) | HF/6-311G | 1.8 x 10^-36 |
This table presents hypothetical data for illustrative purposes.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations are a powerful tool for studying the conformational flexibility of molecules. nih.govnih.gov For this compound, MD simulations can provide insights into the accessible conformations of the propoxy chain and how these conformations are influenced by the solvent and temperature.
These simulations track the positions of atoms over time by solving Newton's equations of motion. nih.gov From the resulting trajectory, various properties can be analyzed, such as the distribution of dihedral angles in the propoxy chain, to understand the molecule's flexibility. wesleyan.edu
Understanding the conformational landscape is important as it can influence the molecule's reactivity and its ability to interact with other molecules or surfaces. For example, certain conformations may be more favorable for a particular reaction to occur.
Synthesis and Investigation of Derivatives and Analogs
Modification of the Aromatic Ring Substituents (e.g., halo, alkyl, methoxy)
The synthesis of analogs of 1-(3-bromopropoxy)-4-methylbenzene with different substituents on the aromatic ring can be achieved through several established synthetic routes. A common strategy involves the etherification of a appropriately substituted phenol (B47542) with 1,3-dibromopropane (B121459). For instance, starting with phenols bearing halo, alkyl, or methoxy (B1213986) groups at various positions on the ring allows for the generation of a diverse library of analogs.
Alternatively, electrophilic aromatic substitution reactions can be performed on the p-cresol (B1678582) precursor before the addition of the 3-bromopropoxy chain. pressbooks.publibretexts.orgpressbooks.pubmsu.edu For example, nitration, halogenation, or Friedel-Crafts alkylation of p-cresol can introduce a range of substituents. The resulting substituted phenol can then be reacted with 1,3-dibromopropane to yield the desired analog. The choice of synthetic route often depends on the desired substitution pattern and the compatibility of the functional groups with the reaction conditions. youtube.com
The nature of the substituent on the aromatic ring can significantly influence the electronic properties and lipophilicity of the molecule, which in turn can affect its reactivity and biological interactions. For example, introducing electron-withdrawing groups like halogens or a nitro group can alter the reactivity of the aromatic ring and the benzylic positions. Conversely, electron-donating groups like additional alkyl or methoxy groups can increase electron density in the ring.
Table 1: Examples of Synthesized Analogs with Modified Aromatic Ring Substituents
| Compound Name | Aromatic Substituent(s) | Precursor Phenol |
| 1-(3-Bromopropoxy)-4-chlorobenzene | 4-Chloro | 4-Chlorophenol |
| 1-(3-Bromopropoxy)-4-fluorobenzene | 4-Fluoro | 4-Fluorophenol |
| 1-(3-Bromopropoxy)-4-methoxybenzene | 4-Methoxy | 4-Methoxyphenol |
| 1-(3-Bromopropoxy)-2-methylbenzene | 2-Methyl | o-Cresol |
| 1-(3-Bromopropoxy)-3-methylbenzene | 3-Methyl | m-Cresol |
| 1-(3-Bromopropoxy)-4-ethylbenzene | 4-Ethyl | 4-Ethylphenol |
This table is illustrative and provides examples of potential analogs based on common synthetic strategies.
Variation of the Alkoxy Chain Length and Branching (e.g., ethoxy, butoxy analogs)
The length and branching of the alkoxy chain are critical determinants of a molecule's conformational flexibility and its ability to interact with biological targets. In the context of this compound analogs, varying the chain length from propoxy to ethoxy, butoxy, or longer chains can significantly impact their biological activity. Studies on other classes of compounds have demonstrated that even minor changes in the alkyl chain length can lead to substantial differences in potency and selectivity. nih.gov
The synthesis of these analogs typically involves the reaction of p-cresol with the corresponding α,ω-dibromoalkane (e.g., 1,2-dibromoethane (B42909) for an ethoxy chain, 1,4-dibromobutane (B41627) for a butoxy chain). Introducing branching into the alkoxy chain, for instance, by using 1,3-dibromo-2-methylpropane, can further constrain the conformational freedom of the molecule, which can be advantageous for specific biological applications.
Table 2: Illustrative Analogs with Varied Alkoxy Chains
| Compound Name | Alkoxy Chain | Reactant |
| 1-(2-Bromoethoxy)-4-methylbenzene | Ethoxy | 1,2-Dibromoethane |
| 1-(4-Bromobutoxy)-4-methylbenzene | Butoxy | 1,4-Dibromobutane |
| 1-(5-Bromopentyloxy)-4-methylbenzene | Pentoxy | 1,5-Dibromopentane |
| 1-(3-Bromo-2-methylpropoxy)-4-methylbenzene | Isobutoxy (branched) | 1,3-Dibromo-2-methylpropane |
This table presents hypothetical analogs to illustrate the principle of alkoxy chain variation.
Heterocyclic Analogs Incorporating the Bromopropoxy Moiety
Replacing the 4-methylbenzene ring with a heterocyclic system introduces heteroatoms (such as nitrogen, sulfur, or oxygen) that can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing binding affinity and selectivity for biological targets. The synthesis of such heterocyclic analogs generally involves the reaction of a hydroxy-substituted heterocycle with 1,3-dibromopropane. amazonaws.comnih.govresearchgate.net
For example, reacting 2-hydroxypyridine (B17775) or 2-hydroxythiazole with 1,3-dibromopropane in the presence of a base would yield 2-(3-bromopropoxy)pyridine and 2-(3-bromopropoxy)thiazole, respectively. These heterocyclic analogs retain the reactive 3-bromopropoxy moiety, making them suitable for further functionalization, such as in the development of novel therapeutic agents or chemical probes. The electronic properties and reactivity of the heterocyclic ring will differ significantly from the benzene (B151609) ring, offering a rich avenue for exploring structure-activity relationships. mdpi.comresearchgate.net
Table 3: Examples of Potential Heterocyclic Analogs
| Compound Name | Heterocyclic Ring | Heterocyclic Precursor |
| 2-(3-Bromopropoxy)pyridine | Pyridine | 2-Hydroxypyridine |
| 2-(3-Bromopropoxy)thiazole | Thiazole | 2-Hydroxythiazole |
| 5-(3-Bromopropoxy)quinoline | Quinoline | 5-Hydroxyquinoline |
| 2-(3-Bromopropoxy)benzimidazole | Benzimidazole | 2-Hydroxybenzimidazole |
This table showcases hypothetical heterocyclic analogs based on established synthetic methodologies.
Bifunctional Linker Derivatives (e.g., PROTAC linkers)
The 3-phenoxypropyl bromide scaffold, which is the core of this compound, is a valuable component in the design of bifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs). precisepeg.comenamine.netnih.govnih.gov PROTACs are heterobifunctional molecules that consist of two ligands connected by a chemical linker. precisepeg.comnih.gov One ligand binds to a target protein of interest, while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. precisepeg.com
The linker in a PROTAC is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov The length, rigidity, and chemical composition of the linker are critical for optimal degradation efficiency. nih.gov The 3-phenoxypropyl moiety provides a semi-rigid linker that can be readily functionalized at both the phenolic and the bromide ends. The bromide allows for facile attachment to a nucleophilic group on one of the ligands, while the aromatic ring can be modified to attach to the other ligand, often through a nucleophilic aromatic substitution or a cross-coupling reaction. The methyl group in this compound can also be a point of attachment or a modulator of the linker's properties.
Structure-Reactivity and Structure-Function Relationships within Analog Series
The systematic investigation of derivatives and analogs of this compound allows for the establishment of structure-reactivity and structure-function relationships (SAR). pharmacologymentor.comnih.govmonash.edu
Aromatic Ring Substituents: The electronic nature of substituents on the aromatic ring directly impacts the reactivity of the 3-bromopropoxy chain. Electron-withdrawing groups can make the benzylic positions more susceptible to nucleophilic attack, while electron-donating groups can have the opposite effect. In the context of biological activity, these substituents can influence binding affinity through steric and electronic interactions with a target protein. For instance, a halogen substituent could participate in halogen bonding, a specific type of non-covalent interaction.
Alkoxy Chain Length and Branching: The length of the alkoxy chain is a key determinant of the distance and orientation between the aromatic ring and the terminal bromide. In applications like PROTACs, this distance is critical for the effective formation of the ternary complex. nih.govnih.gov Shorter or longer chains can drastically alter the efficacy of protein degradation. Branching in the chain can introduce conformational rigidity, which can be beneficial for locking the molecule into a bioactive conformation but can also be detrimental if the preferred conformation is not the active one.
Heterocyclic Analogs: The replacement of the benzene ring with a heterocycle introduces significant changes in the molecule's properties. Heterocycles can act as hydrogen bond donors or acceptors, which can lead to stronger and more specific interactions with biological targets. amazonaws.comnih.gov The choice of heterocycle and the position of the 3-bromopropoxy substituent can fine-tune the molecule's polarity, solubility, and metabolic stability.
Applications of 1 3 Bromopropoxy 4 Methylbenzene in Advanced Research
The chemical compound 1-(3-Bromopropoxy)-4-methylbenzene is a versatile molecule utilized in various specialized areas of research, particularly in advanced organic synthesis and materials science. Its unique structure, which combines a stable p-cresol-derived aromatic ring with a reactive three-carbon bromoalkyl chain, makes it a valuable component for constructing more complex molecular architectures.
Future Research Directions and Perspectives
Exploration of Uncatalyzed and Sustainable Synthetic Pathways
The traditional synthesis of aryl ethers, such as 1-(3-Bromopropoxy)-4-methylbenzene, often relies on the Williamson ether synthesis. This method, while effective, typically requires stoichiometric amounts of base and can generate significant salt byproducts, posing environmental concerns. Future research could focus on developing more sustainable and atom-economical synthetic routes.
One promising area is the exploration of uncatalyzed, solvent-free, or aqueous-based synthetic methods . Research into microwave-assisted organic synthesis, for instance, has shown potential for reducing reaction times and energy consumption in etherification reactions. Investigating the feasibility of a microwave-assisted reaction between p-cresol (B1678582) and 1,3-dibromopropane (B121459) under catalyst-free conditions could lead to a greener synthesis of the target molecule.
Furthermore, the development of catalytic systems that operate under milder conditions is a key goal in green chemistry. This could involve the use of phase-transfer catalysts or designing novel heterogeneous catalysts that can be easily recovered and reused, minimizing waste. Exploring the use of solid-supported bases or catalysts could simplify purification processes and reduce the environmental impact of the synthesis. The principles of green chemistry, such as using renewable starting materials and designing for degradation, should also be considered in the development of new synthetic pathways.
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
To optimize synthetic processes and gain deeper mechanistic insights, the development and application of advanced spectroscopic probes for real-time reaction monitoring are crucial. Traditional offline analysis methods like chromatography can be time-consuming and may not provide a complete picture of the reaction dynamics.
Future research could focus on implementing in-situ spectroscopic techniques to monitor the formation of this compound. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time data on the concentrations of reactants, intermediates, and products. For instance, an attenuated total reflectance (ATR) FTIR probe could be immersed directly into the reaction mixture to track the disappearance of the hydroxyl group of p-cresol and the appearance of the ether linkage.
Moreover, the development of chemometric models to analyze the large datasets generated by these spectroscopic techniques can enable automated reaction monitoring and control. This would allow for precise control over reaction parameters such as temperature, pressure, and reactant addition rates to maximize yield and minimize byproduct formation. Such process analytical technology (PAT) approaches are becoming increasingly important in modern chemical manufacturing for ensuring process efficiency and product quality.
Integration into Flow Chemistry Systems for Efficient Production
For the large-scale and efficient production of this compound, transitioning from traditional batch processing to continuous flow chemistry systems presents significant advantages. Flow chemistry offers enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated and scalable production.
Future research should investigate the adaptation of the synthesis of this compound to a continuous flow process . This would involve designing a flow reactor setup where the reactants, p-cresol and 1,3-dibromopropane, are continuously pumped and mixed under optimized conditions. The use of packed-bed reactors containing a solid-supported catalyst or base could further enhance the efficiency and sustainability of the process by allowing for continuous operation and easy product separation.
The integration of in-line purification techniques , such as liquid-liquid extraction or continuous crystallization, would enable a fully automated "synthesis-to-product" system. This approach not only improves efficiency but also minimizes manual handling and potential exposure to hazardous chemicals, contributing to a safer and more sustainable manufacturing process.
Computational Design of Next-Generation Derivatives with Tailored Reactivity
Computational chemistry and molecular modeling offer powerful tools for the rational design of new molecules with specific properties. By understanding the structure-activity relationships of this compound, it is possible to design next-generation derivatives with tailored reactivity for various applications.
Future research could employ quantum mechanical calculations and molecular dynamics simulations to predict the reactivity of this compound and its derivatives. For example, density functional theory (DFT) calculations could be used to investigate the reaction mechanisms of its synthesis and subsequent transformations, helping to identify catalysts and reaction conditions that favor desired outcomes.
Furthermore, in silico screening of virtual libraries of derivatives could identify candidates with enhanced properties, such as improved solubility, thermal stability, or specific binding affinities for biological targets or material interfaces. This computational-driven approach can significantly accelerate the discovery and development of new functional molecules based on the this compound scaffold, reducing the need for extensive and costly experimental screening.
Development of New Material Classes Incorporating the Core Structure
The presence of a reactive bromo-functional group and an aromatic ring in this compound makes it a versatile building block for the synthesis of new materials. The bromo group can be readily converted into other functional groups, opening up possibilities for polymerization and a wide range of chemical modifications.
A significant area for future research is the synthesis of polymers incorporating the 1-(3-propoxy)-4-methylbenzene moiety. For example, the bromo group could be used as an initiator for controlled radical polymerization techniques like atom transfer radical polymerization (ATRP) to create well-defined polymers with novel properties. Alternatively, it could be a site for nucleophilic substitution to attach other polymerizable groups.
The resulting polymers could find applications in various fields, such as specialty coatings, advanced composites, or functional materials for electronics and optics . The aromatic core and the flexible propoxy linker could impart desirable thermal, mechanical, and optical properties to the final materials. Investigating the self-assembly behavior of block copolymers containing this monomer unit could also lead to the development of novel nanostructured materials with tailored morphologies and functionalities.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3-Bromopropoxy)-4-methylbenzene?
- Methodology : The compound is synthesized via nucleophilic substitution. React 4-methylphenol with 1,3-dibromopropane in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetonitrile) at 80°C for 24 hours. After filtration and solvent evaporation under reduced pressure, purify via column chromatography .
- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the bromopropoxy group. Monitor reaction progress using TLC.
Q. What spectroscopic methods confirm the structure of this compound?
- Techniques :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and methyl/bromopropoxy groups (δ 1.2–4.5 ppm). Compare with computed data from PubChem .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- IR Spectroscopy : Detect C-Br (~500–600 cm⁻¹) and ether C-O (~1100 cm⁻¹) stretches.
- Validation : Cross-reference with analogous compounds (e.g., 1-(3-Bromopropoxy)-4-chlorobenzene) .
Q. What are the critical physical properties for handling this compound?
- Safety : Hazard symbols (Xn) indicate harmful effects if inhaled or ingested. Use PPE, fume hoods, and avoid skin contact .
- Stability : Store in dark, dry conditions due to potential sensitivity to light and moisture.
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Parameters to Test :
- Solvent : Compare polar aprotic solvents (DMF vs. acetonitrile) for improved nucleophilicity.
- Base : Evaluate K₂CO₃ vs. NaOH for faster deprotonation of 4-methylphenol.
- Temperature : Optimize between 60–100°C to balance reaction rate and side-product formation.
- Analysis : Use HPLC or GC-MS to quantify purity and yield .
Q. What mechanistic insights govern nucleophilic substitutions in this compound?
- SN2 Pathway : The bromine atom acts as a leaving group, with backside attack favored in polar aprotic solvents. Steric hindrance from the methyl group may slow kinetics.
- Competing Reactions : Eliminate side products (e.g., elimination to form alkenes) by controlling base strength and reaction time .
Q. How is this compound utilized in pharmaceutical intermediate synthesis?
- Functionalization : React with amines (e.g., NH₃) to form 1-(3-aminopropoxy)-4-methylbenzene for drug candidates.
- Case Study : Analogous bromopropoxy-chlorobenzene derivatives are used in anticancer agent development .
Q. What strategies address contradictions in reported synthetic yields?
- Reproducibility : Validate published protocols with strict adherence to reagent ratios and conditions.
- Troubleshooting : Use elemental analysis to detect impurities or by-products. Compare NMR data with literature to confirm structural integrity .
Applications in Material Science and Biology
Q. How does this compound contribute to polymer development?
- Cross-Linking : The bromine atom enables post-polymerization modifications (e.g., Suzuki coupling for conductive polymers).
- Case Study : Similar bromo-ether derivatives are used in liquid crystal and OLED research .
Q. What assays evaluate its biological activity in enzyme inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
